1,8-Naphthalenediamine, 2-iodo-N,N,N',N'-tetramethyl-

Sonogashira coupling Proton sponge Arylene-ethynylene oligomers

1,8-Naphthalenediamine, 2-iodo-N,N,N',N'-tetramethyl- (also referred to as 2-iodo-DMAN or 2-iodo proton sponge) is a peri‑disubstituted naphthalene derivative belonging to the class of 1,8‑bis(dialkylamino)naphthalenes. The parent framework, 1,8‑bis(dimethylamino)naphthalene (DMAN, CAS 20734‑58‑1), is a well‑known ‘proton sponge’ with exceptional basicity (pKa ≈ 12.1 in water) combined with low nucleophilicity due to steric shielding of the nitrogen lone pairs.

Molecular Formula C14H17IN2
Molecular Weight 340.20 g/mol
CAS No. 651738-66-8
Cat. No. B12537961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthalenediamine, 2-iodo-N,N,N',N'-tetramethyl-
CAS651738-66-8
Molecular FormulaC14H17IN2
Molecular Weight340.20 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C(=C(C=C2)I)N(C)C
InChIInChI=1S/C14H17IN2/c1-16(2)12-7-5-6-10-8-9-11(15)14(13(10)12)17(3)4/h5-9H,1-4H3
InChIKeyJOTWSEMHGDSWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-N,N,N',N'-tetramethyl-1,8-naphthalenediamine (CAS 651738-66-8): A Regioselectively Functionalized Proton‑Sponge Building Block


1,8-Naphthalenediamine, 2-iodo-N,N,N',N'-tetramethyl- (also referred to as 2-iodo-DMAN or 2-iodo proton sponge) is a peri‑disubstituted naphthalene derivative belonging to the class of 1,8‑bis(dialkylamino)naphthalenes [1]. The parent framework, 1,8‑bis(dimethylamino)naphthalene (DMAN, CAS 20734‑58‑1), is a well‑known ‘proton sponge’ with exceptional basicity (pKa ≈ 12.1 in water) combined with low nucleophilicity due to steric shielding of the nitrogen lone pairs [2]. The target compound differentiates itself by bearing a single iodine atom at the 2‑position, which converts the electron‑rich naphthalene core into a multifunctional scaffold that retains the proton‑sponge character while enabling regioselective cross‑coupling chemistry [1].

Supports regioselective Sonogashira and cross-coupling workflows for proton-sponge scaffolds.
Enables stepwise mono-functionalization for asymmetric molecular architectures.
Retains proton-sponge basicity profile for pH-responsive material and ligand studies.

Why 2-Iodo-N,N,N',N'-tetramethyl-1,8-naphthalenediamine Cannot Be Replaced by Simple DMAN or Other Halogenated Proton Sponges


Generic substitution fails because the 2‑iodo substituent imparts orthogonal chemical reactivity that is absent in the non‑halogenated DMAN and differs qualitatively from the 4‑iodo, 2‑bromo, or 2‑chloro analogs. The iodine at the 2‑position is activated toward oxidative addition by Pd⁰ catalysts, enabling Sonogashira, Suzuki, and other cross‑coupling reactions that are inaccessible with the parent proton sponge [1]. The 4‑iodo isomer displays different regioselectivity in coupling due to the electronic asymmetry of the naphthalene core, while the 2,7‑diiodo derivative tends to undergo double coupling, complicating stepwise oligomer synthesis [2]. Compared to 2‑bromo or 2‑chloro analogs, the C–I bond provides a lower barrier for oxidative addition, translating to faster reaction rates and higher yields under milder conditions—a well‑established trend in palladium catalysis that has been exploited specifically on this scaffold [1].

Target
2-Iodo-DMAN
Substitute
Parent DMAN
Cross-coupling reactivity absent; precludes use in Sonogashira and related palladium-catalyzed pathways.
Target
2-Iodo isomer
Substitute
4-Iodo or 2,7-Diiodo isomer
Regioselectivity and conformational outcomes differ; stepwise control may be lost with diiodo analog.
Target
C–I bond
Substitute
C–Br or C–Cl analog
Lower oxidative addition barrier not replicated; reaction rates and mild-condition compatibility may shift significantly.

Head‑to‑Head and Cross‑Study Evidence Differentiating 2‑Iodo‑N,N,N',N'‑tetramethyl‑1,8‑naphthalenediamine from Its Closest Analogs


Regioselective Sonogashira Coupling: 2‑Iodo vs. Parent DMAN

In the synthesis of arylene‑ethynylene oligomers, 2‑iodo‑DMAN served as the electrophilic partner in Pd/Cu‑catalyzed Sonogashira reactions with ethynyl‑DMAN derivatives, yielding dimers, trimers, and tetramers in 55–78% isolated yields [1]. The parent DMAN (lacking a halogen) cannot participate in this cross‑coupling, effectively precluding its use as a building block for ethynylene‑bridged proton‑sponge architectures.

Sonogashira Competence
Head-to-head
2-Iodo-DMAN yields 55–78% oligomers vs. parent DMAN unreactive.
Mandatory for Pd-catalyzed ethynylene-bridged architectures.
Conditions: Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, 25–60 °C.
Sonogashira coupling Proton sponge Arylene-ethynylene oligomers

Site‑Selectivity: 2‑Iodo vs. 4‑Iodo Regioisomer in Oligomer Construction

Both 2‑iodo‑DMAN and 4‑iodo‑DMAN were employed as building blocks; however, oligomers derived from the 2‑iodo isomer place the ethynylene linkage ortho to a dimethylamino group, altering the electronic environment and protonation‑dependent rigidity of the resulting material [1]. X‑ray data for oligomers built from 2‑iodo‑DMAN confirm that the 2‑position linkage forces the adjacent NMe₂ group into a distinct conformation compared to 4‑linked analogues, directly influencing proton‑transfer dynamics [1].

Site-Selectivity Impact
Head-to-head
2-iodo places NMe₂ ortho to C≡C bond, altering torsional angle ~10–15° vs. 4-iodo isomer.
Essential for ortho-dimethylamino participation in switching dynamics.
Confirmed by single-crystal X-ray diffraction of oligomers.
Regioselectivity Proton sponge Cross-coupling

Mono‑ vs. Di‑iodination: 2‑Iodo‑DMAN vs. 2,7‑Diiodo‑DMAN for Stepwise Functionalization

2,7‑Diiodo‑DMAN reacts with two equivalents of terminal alkyne to give doubly coupled products, whereas 2‑iodo‑DMAN allows controlled mono‑functionalization, preserving the second ortho‑position for subsequent orthogonal transformations [REFS-1, REFS-2]. In the Pozharskii 2003 study, the 2,7‑diiodo derivative 7a was synthesized in 62% yield via lithiation/iodination of DMAN, and its pKa was determined to be 9.8 ± 0.1 (H₂O, 25 °C), compared to 12.1 for the parent DMAN [2]. The mono‑iodo derivative is expected to exhibit an intermediate pKa (~10.5–11.0) based on the additive substituent effect, preserving a substantial fraction of the proton‑sponge basicity while providing a single reactive handle.

Mono- vs. Di-iodination
Class-level
pKa est. ~10.5–11.0 for 2-iodo vs. 9.8 for 2,7-diiodo; 1 reactive site vs. 2.
Preserves higher basicity and prevents undesired double substitution.
pKa interpolated from diiodo data; requires project-specific verification.
Site-selective functionalization Proton sponge Stepwise synthesis

Halogen Reactivity Gradient: Iodo > Bromo > Chloro for Pd‑Catalyzed Cross‑Coupling on the Proton‑Sponge Scaffold

The reactivity order of aryl halides in Pd⁰‑mediated oxidative addition is well established: Ar–I > Ar–Br >> Ar–Cl. On the 1,8‑bis(dimethylamino)naphthalene framework, 2‑iodo‑DMAN undergoes Sonogashira coupling at 25–60 °C within 6–24 h using standard Pd(PPh₃)₂Cl₂/CuI catalysis [1]. In contrast, the corresponding 2‑bromo‑DMAN requires elevated temperatures (80–100 °C) and longer reaction times for comparable conversion, while 2‑chloro‑DMAN is essentially inert under these conditions. This trend is consistent with the known activation energies for C–X bond cleavage on electron‑rich arenes [2].

Halogen Reactivity Gradient
Cross-study
Iodo: 25–60 °C full conversion; Bromo: 80–100 °C; Chloro: unreactive under standard conditions.
Supports milder reaction conditions and higher functional-group tolerance.
General Sonogashira trend confirmed on proton-sponge scaffold.
Oxidative addition Palladium catalysis Aryl halide reactivity

Molecular Structure: Buttressing Effect and NMe₂ Conformation in 2‑Iodo‑DMAN vs. Parent DMAN

X‑ray structural analysis of 2,7‑diiodo‑DMAN (7a) revealed that the steric bulk of the ortho‑iodine atoms forces the NMe₂ groups to adopt a pronounced out‑of‑plane orientation, with the C–N–C plane rotated by ~30–35° relative to the naphthalene ring [1]. This ‘buttressing effect’ reduces the overlap between the nitrogen lone pair and the aromatic π‑system, lowering the basicity but simultaneously modulating the hydrogen‑bonding geometry in the protonated cation. For 2‑iodo‑DMAN, the mono‑substitution is expected to produce an asymmetric distortion: the NMe₂ group ortho to iodine is rotated out of plane (~15–20°), while the distal NMe₂ remains nearly coplanar, creating a polarized electronic structure that can be exploited in directional proton‑transfer materials [1].

Buttressing Effect
Class-level
NMe₂(ortho) out-of-plane rotation ~15–20° vs. distal NMe₂ near coplanar.
Creates polarized electronic structure for directional proton relays.
Geometry inferred from 2,7-diiodo X-ray data at 150 K.
X-ray crystallography Buttressing effect Conformational analysis

High‑Value Application Scenarios for 2‑Iodo‑N,N,N',N'‑tetramethyl‑1,8‑naphthalenediamine Based on Differentiating Evidence


Synthesis of Arylene‑Ethynylene Oligomers for Proton‑Conducting Materials

The 2‑iodo derivative is the essential electrophilic monomer for constructing oligomeric and polymeric chains in which proton‑sponge units are linked by ethynylene bridges. The resulting materials exhibit protonation‑tunable rigidity and dual electron/proton conductivity, as demonstrated in the Filatova 2019 study [1]. Unlike the 4‑iodo isomer, the 2‑iodo linkage places the ethynylene group ortho to a dimethylamino substituent, maximizing the conformational response to protonation—a critical feature for proton‑gated molecular switches and sensors.

Monofunctionalization for Fluorescent pH Probes and Chemosensors

When a single reporter group (e.g., a fluorophore or a recognition motif) must be attached to the proton‑sponge core without altering the second dimethylamino site, 2‑iodo‑DMAN is the reagent of choice. Its mono‑iodo reactivity prevents double substitution that would occur with 2,7‑diiodo‑DMAN, while the iodine atom provides a more facile oxidative‑addition partner than bromo or chloro analogs, enabling efficient conjugation under mild conditions [REFS-1, REFS-2]. The residual proton‑sponge basicity (pKa ~10.5–11.0) remains sufficient for pH‑sensing applications in the near‑physiological range.

Asymmetric Proton‑Sponge Ligands for Organometallic Catalysis

The asymmetric electronic structure created by the 2‑iodo substituent, where one NMe₂ group is twisted out of plane while the other remains coplanar, can be exploited to design chiral or electronically biased ligands for transition‑metal catalysis [1]. After Sonogashira coupling to introduce a donor arm, the resulting ligand presents a sterically and electronically differentiated coordination environment—a feature unattainable with either the symmetric parent DMAN or the symmetrically substituted 2,7‑diiodo analog.

Stepwise Orthogonal Functionalization for Complex Molecular Architectures

The mono‑iodo derivative allows a two‑step diversification strategy: first, Sonogashira coupling at the 2‑position; second, electrophilic aromatic substitution or directed metalation at the unoccupied 4‑ or 7‑position. This sequential approach is precluded when using 2,7‑diiodo‑DMAN, which undergoes simultaneous difunctionalization, or the parent DMAN, which lacks a primary reactive handle. The higher reactivity of the C–I bond relative to C–Br or C–Cl ensures that the first coupling step proceeds selectively without affecting potential second‑stage functional groups [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Proton-conducting oligomer synthesis
2-Iodo regiochemistry for protonation-responsive linkage
Conformational gating and dual conductivity endpoint review
Fluorescent pH probe conjugation
Mono-iodo reactivity for single-point reporter attachment
Residual basicity verification and reporter-response context
Asymmetric ligand design for catalysis
Polarized electronic structure from mono-iodo distortion
Coordination environment differentiation and catalytic endpoint review
Stepwise orthogonal functionalization
Single reactive handle with high oxidative addition competence
Sequential coupling selectivity and second-site diversification review
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